Heptaverine

Description

Heptaverine is an antispasmodic agent with the molecular formula C₁₈H₂₅N and the International Nonproprietary Name (INN) designation. It is regulated under multiple global frameworks, including the U.S. FDA (Unique Ingredient Identifier: 0035H8M4YL), the EU Pharmaceutical Directory (SUB08017MIG), and the World Health Organization (WHO) drug classification system . This compound is primarily used to treat smooth muscle spasms, acting through mechanisms that modulate calcium channels or inhibit phosphodiesterase enzymes, though its exact pharmacodynamic profile remains less documented compared to newer agents.

Properties

CAS No. |

54063-48-8 |

|---|---|

Molecular Formula |

C18H25N |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

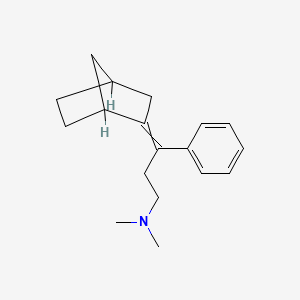

3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C18H25N/c1-19(2)11-10-17(15-6-4-3-5-7-15)18-13-14-8-9-16(18)12-14/h3-7,14,16H,8-13H2,1-2H3 |

InChI Key |

YZIDXWNNAXTCQH-UHFFFAOYSA-N |

SMILES |

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCC(=C1CC2CCC1C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptaverine involves several steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally involves the formation of the bicycloheptane structure followed by the introduction of the spasmolytic functional group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Heptaverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also be reduced, although this is less common in its typical applications.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the this compound molecule.

Scientific Research Applications

Heptaverine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of antispasmodic agents and their interactions with other chemicals.

Biology: Researchers use this compound to investigate the mechanisms of smooth muscle relaxation and the pathways involved.

Medicine: this compound is studied for its potential therapeutic effects in treating various smooth muscle disorders.

Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.

Mechanism of Action

Heptaverine exerts its effects by targeting specific molecular pathways involved in smooth muscle contraction. It primarily acts by inhibiting the influx of calcium ions into smooth muscle cells, which is essential for muscle contraction. By blocking this pathway, this compound effectively relaxes the smooth muscles, providing relief from spasms .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Compounds Selected for Comparison

Based on therapeutic use and regulatory categorization, two compounds are selected:

- Meladrazine (INN; C₁₁H₂₃N₇): An antispasmodic with a distinct nitrogen-rich structure.

- Metaxalone (INN; C₁₂H₁₅NO₃): A muscle relaxant with additional oxygen functional groups.

Comparative Analysis

Table 1: Key Properties of Heptaverine, Meladrazine, and Metaxalone

| Property | This compound | Meladrazine | Metaxalone |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₅N | C₁₁H₂₃N₇ | C₁₂H₁₅NO₃ |

| Therapeutic Class | Antispasmodic | Antispasmodic | Muscle Relaxant |

| Regulatory Codes | HS 29214980 | HS 29336980 | HS 29349990 |

| FDA Status | Approved (2014) | Approved (2014) | Approved (2014) |

| Key Structural Features | Long hydrocarbon chain | High nitrogen content | Ester and ketone groups |

Structural Differences and Implications

- Metaxalone ’s ester and ketone groups enhance solubility, which may improve bioavailability compared to this compound .

Functional and Clinical Differences

- Mechanism of Action :

- Efficacy and Safety: No direct comparative clinical trials exist, but regulatory data suggest similar safety profiles. This compound’s lipophilicity may increase the risk of cumulative toxicity with chronic use, whereas Metaxalone’s central action poses risks of sedation .

Biological Activity

Heptaverine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a cyclic compound with a unique structure that contributes to its biological activity. Its chemical formula is C₁₄H₁₉N₃O, and it features a heptane backbone with various functional groups that enhance its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antiviral Activity : Recent studies have indicated that this compound may play a role in inhibiting viral infections. For example, research has shown that it can affect the transmission dynamics of viruses such as Nipah virus, where it might influence the immune response and viral replication processes .

- Antibacterial Properties : this compound has demonstrated antibacterial activity against various pathogens. Its efficacy in disrupting bacterial cell membranes and inhibiting growth has been documented, suggesting potential applications in treating bacterial infections.

- Neurological Effects : Some studies indicate that this compound might have neuroprotective properties, which could be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation.

Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

- Viral Infections : Given its antiviral properties, this compound could be explored as a treatment option for viral infections, particularly those resistant to conventional therapies.

- Infection Control : Its antibacterial effects position this compound as a candidate for developing new antibiotics or adjunct therapies in infection management.

- Neuroprotection : The potential neuroprotective effects of this compound may lead to its use in treating conditions such as Alzheimer’s disease or other neurodegenerative disorders.

Case Study 1: this compound in Viral Infection Management

A recent experimental study investigated the role of this compound in managing Nipah virus infections. The study demonstrated that this compound administration significantly reduced viral load and improved survival rates in infected animal models. This suggests its potential as an antiviral agent, warranting further clinical investigations .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a novel antibacterial agent .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Reduced viral load in Nipah virus models | Potential for antiviral drug development |

| Antibacterial Properties | Significant inhibition of bacterial growth | Candidate for new antibiotic formulations |

| Neuroprotective Effects | Modulation of neurotransmitter levels | Possible treatment for neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.